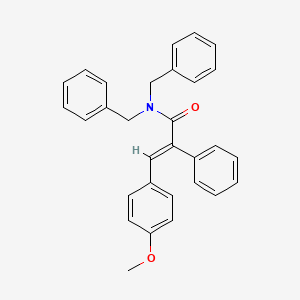![molecular formula C23H20N2O2 B4891047 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide, also known as DPCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide is not fully understood, but it is believed to involve inhibition of the proteasome, which is a complex of proteins that is responsible for degrading damaged or misfolded proteins in cells. Inhibition of the proteasome can lead to accumulation of these proteins, which can trigger cell death. 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects:
4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has also been found to inhibit the growth and proliferation of cancer cells. In addition, 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for drug development. However, one limitation is that the synthesis method is complex and may not be easily scalable for large-scale production.
Direcciones Futuras
There are several future directions for research on 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide. One direction is to further investigate its potential as a cancer therapy, particularly for breast cancer. Another direction is to study its potential as an anti-viral agent. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide involves several steps. The first step is the preparation of 2,2-diphenylcyclopropylamine, which is then reacted with 4-nitrobenzoyl chloride to produce 4-(2,2-diphenylcyclopropylamino)-4'-nitrobenzophenone. The nitro group is then reduced to an amino group using palladium on carbon, and the resulting compound is acylated with benzoyl chloride to produce 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide.
Aplicaciones Científicas De Investigación
4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have activity against cancer cells, particularly breast cancer cells. 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has also been shown to have antiviral activity against the hepatitis C virus. In addition, 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c24-21(26)16-11-13-19(14-12-16)25-22(27)20-15-23(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJABICYMRVVVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5226748 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)

![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)
